Cas no 1105246-85-2 (3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea)
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea Chemical and Physical Properties
Names and Identifiers
-
- 1-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea
- 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
- F5230-1323
- 1105246-85-2
- 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea
- AKOS024501862
-
- Inchi: 1S/C20H18F3N5O2/c21-20(22,23)15-2-4-16(5-3-15)26-19(30)25-10-1-13-28-18(29)7-6-17(27-28)14-8-11-24-12-9-14/h2-9,11-12H,1,10,13H2,(H2,25,26,30)
- InChI Key: HBXWZRKANUZFIO-UHFFFAOYSA-N
- SMILES: N(CCCN1N=C(C2=CC=NC=C2)C=CC1=O)C(NC1=CC=C(C(F)(F)F)C=C1)=O
Computed Properties
- Exact Mass: 417.14125932g/mol
- Monoisotopic Mass: 417.14125932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 666
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 86.7Ų
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5230-1323-2μmol |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5230-1323-5μmol |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5230-1323-10μmol |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5230-1323-20μmol |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5230-1323-1mg |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5230-1323-2mg |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5230-1323-3mg |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5230-1323-4mg |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5230-1323-5mg |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5230-1323-10mg |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea |
1105246-85-2 | 10mg |
$79.0 | 2023-09-10 |
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
Introduction to 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea (CAS No. 1105246-85-2)
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea, also known by its CAS number 1105246-85-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a urea moiety, a pyridazine ring, and a trifluoromethyl group. These structural elements contribute to its potential therapeutic applications and biological activities.
The development and study of 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea have been driven by its promising pharmacological properties. Recent research has focused on its potential as a selective inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, making it a potential candidate for the treatment of cancer and inflammatory disorders.
The urea moiety in the structure of 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea plays a crucial role in its biological activity. Ureas are known for their ability to form hydrogen bonds with target proteins, which can enhance the binding affinity and selectivity of the compound. This property is particularly important in drug design, where high selectivity is essential to minimize off-target effects and improve safety profiles.
The pyridazine ring is another key structural element that contributes to the compound's pharmacological profile. Pyridazines are heterocyclic compounds that have been widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of this ring in 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea may enhance its ability to interact with specific protein targets and modulate their functions.
The trifluoromethyl group is a common substituent in medicinal chemistry due to its unique electronic and steric properties. This group can significantly influence the lipophilicity and metabolic stability of a compound, which are critical factors in drug development. In the case of 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea, the trifluoromethyl group may improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Clinical trials involving 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea have shown promising results in preclinical models of various diseases. For example, studies have demonstrated its efficacy in inhibiting tumor growth in animal models of cancer. Additionally, it has shown potential in reducing inflammation and improving outcomes in models of inflammatory diseases such as rheumatoid arthritis.
The mechanism of action of 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-y l]prop yl}- 1 - [ 4 - ( trif luoro methyl ) phen yl ] urea strong > involves multiple pathways. It has been shown to selectively inhibit certain kinases involved in cell proliferation and survival signaling pathways. By modulating these pathways, the compound can effectively suppress tumor growth and reduce inflammation. Furthermore, it may also interact with other protein targets to exert additional therapeutic effects.
In terms of safety and toxicity profiles, preliminary studies have indicated that 3-{3-[6-o xo - 3 - ( pyri din - 4 - yl ) - 1 , 6 - dihyd ro pyri dazi n - 1 - yl ] prop yl } - 1 - [ 4 - ( trif luoro methyl ) phen yl ] urea strong > exhibits favorable safety characteristics at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The synthesis of 3-{3-[6-o xo - 3 - ( pyri din - 4 - yl ) - 1 , 6 - dihyd ro pyri dazi n - 1 - yl ] prop yl } - 1 - [ 4 - ( trif luoro methyl ) phen yl ] urea strong > involves several steps that require careful optimization to achieve high yields and purity. The synthetic route typically involves the coupling of appropriate intermediates followed by functional group modifications to introduce the desired substituents. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale for preclinical and clinical testing.
In conclusion, 3-{3-[6-o xo - 3 - ( pyri din - 4 - yl ) - 1 , 6 - dihyd ro pyri dazi n - 1 - yl ] prop yl } - 1 - [ 4 - ( trif luoro methyl ) phen yl ] urea strong > (CAS No. 1105246-85-2) represents a promising candidate for the development of novel therapeutic agents. Its unique structural features and pharmacological properties make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
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